N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(3-chlorophenylsulfonamido)propanamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(3-chlorophenylsulfonamido)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(3-chlorophenylsulfonamido)propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(3-chlorophenylsulfonamido)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(3-chlorophenylsulfonamido)propanamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and pathways in bacterial and cancer cells.
Biological Research: It has been used in studies to understand the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(3-chlorophenylsulfonamido)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, leading to inhibition of enzyme activity or modulation of receptor function. The sulfonamide group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide: Similar in structure but with a pyridine ring instead of a chlorobenzene sulfonamide group.
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Contains a quinazolinone moiety instead of a propanamide group.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(3-chlorophenylsulfonamido)propanamide is unique due to the presence of both the benzothiazole and sulfonamide groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-14(26-31(28,29)18-9-5-7-16(23)13-18)21(27)24-17-8-4-6-15(12-17)22-25-19-10-2-3-11-20(19)30-22/h2-14,26H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIKXCTVPVIEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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